molecular formula C10H9ClO2 B11720637 (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid

(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B11720637
M. Wt: 196.63 g/mol
InChI Key: YGWYJGWUNQIPPV-RKDXNWHRSA-N
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Description

(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a chlorophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using reagents such as diazo compounds or carbenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to generate the cyclopropane ring . Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chlorophenyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylates, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: In chemistry, (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its chiral nature allows for investigations into stereochemistry and its impact on biological activity .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the chlorophenyl group in (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid enhances its chemical reactivity and potential for biological interactions. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9-/m1/s1

InChI Key

YGWYJGWUNQIPPV-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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